4-Mercapto-4-methyl-2-pentanone - d10
Description
Significance of Deuterated Analogs in Quantitative and Mechanistic Studies
Deuterated analogs, in which one or more hydrogen atoms are replaced by deuterium, are the most common type of stable isotope-labeled compounds used in analytical chemistry. clearsynth.com Their physical and chemical properties are very similar to the unlabeled analyte, meaning they behave nearly identically during sample preparation, chromatography, and ionization in a mass spectrometer. researchgate.net This makes them ideal internal standards for quantitative mass spectrometry techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). clearsynth.comkcasbio.com
The primary value of a deuterated internal standard is its ability to correct for variations that can occur during the analytical process. kcasbio.comscispace.com These variations include:
Sample Preparation: Loss of analyte during extraction, cleanup, or concentration steps is compensated for because the labeled standard is lost at the same rate.
Matrix Effects: In complex samples like plasma or food matrices, other co-eluting substances can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate results. kcasbio.com Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte signal to the standard signal remains constant, ensuring accurate quantification. kcasbio.comscispace.com
Instrumental Variability: Fluctuations in instrument performance can be normalized using the signal from the stable isotope-labeled internal standard. researchgate.net
Beyond quantitative analysis, deuterated compounds are also powerful tools in mechanistic studies. acs.org They can be used to trace the metabolic fate of drugs and other compounds in the body, helping to identify and structure elucidate metabolites. acs.org The kinetic isotope effect, where the C-D bond is stronger and thus slower to break than a C-H bond, can also be exploited to investigate reaction mechanisms. nih.gov
Rationale for the Research Focus on 4-Mercapto-4-methyl-2-pentanone (B33688) - d10
The research focus on 4-Mercapto-4-methyl-2-pentanone-d10 (B12376343) stems directly from the analytical challenges posed by its non-labeled analog, 4-Mercapto-4-methyl-2-pentanone (4MMP). 4MMP is a highly potent volatile sulfur compound with a dual-natured aroma; at very low concentrations, it imparts a characteristic blackcurrant or tropical fruit scent, but at higher concentrations, it is reminiscent of cat urine. foodb.caacs.orghmdb.ca It is a key aroma component in Sauvignon blanc wines, certain hop varieties, and Japanese green tea, and is also found in boxwood plants and is a known component of cat pheromones. acs.orgwikipedia.orgthescentofboxwoods.com
Accurately quantifying 4MMP in these complex matrices is crucial for the food and beverage industry, oenology, and ecological studies. However, as a volatile thiol, 4MMP is present at very low concentrations (often in the parts-per-trillion range) and is prone to degradation and matrix interference, making reliable measurement difficult. nih.gov
This is precisely where 4-Mercapto-4-methyl-2-pentanone-d10 becomes essential. By using it as an internal standard in isotope dilution analysis, researchers can overcome the analytical hurdles. nih.govacs.org It is added to a sample at a known concentration at the beginning of the analytical workflow. Because it behaves almost identically to the native 4MMP, it provides a reliable reference point for accurate and precise quantification, even in the most challenging sample types. scispace.comnih.gov
Table 1: Physicochemical Properties of 4-Mercapto-4-methyl-2-pentanone and its Deuterated Analog Below is a comparison of the key properties of the unlabeled compound and its d10-labeled counterpart.
| Property | 4-Mercapto-4-methyl-2-pentanone | 4-Mercapto-4-methyl-2-pentanone-d10 |
| CAS Number | 19872-52-7 wikipedia.org | 309250-80-4 eptes.com |
| Molecular Formula | C₆H₁₂OS wikipedia.org | C₆H₂D₁₀OS eptes.com |
| Molecular Weight | 132.22 g/mol wikipedia.org | 142.29 g/mol eptes.com |
| Common Synonyms | 4MMP, Cat Ketone, 4-Methyl-4-sulfanylpentan-2-one foodb.caacs.org | MMP-d10 |
| Primary Use | Flavoring agent, aroma compound nih.gov | Isotope-labeled internal standard eptes.com |
| Natural Occurrence | Sauvignon wines, hops, boxwood, blackcurrants, cat urine acs.orgwikipedia.org | Not naturally occurring |
This table is interactive. Click on the headers to sort the data.
Historical Context of Related Thiol Compound Research Methodologies
The methods for analyzing thiol (mercaptan) compounds have evolved significantly over the years, driven by the need for greater sensitivity and specificity.
Initially, research relied on classical wet chemistry techniques. These included titrimetric methods, such as titration with silver nitrate, and spectrophotometric (colorimetric) methods. researchgate.net For instance, the Ellman's assay, developed in the late 1950s, uses DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to react with thiols and produce a colored product that can be quantified with a spectrophotometer. nih.govcreative-proteomics.com While useful, these methods often lacked the specificity to distinguish between different thiols in a complex mixture and had relatively high detection limits. researchgate.net
The advent of chromatography revolutionized the analysis of volatile compounds. Gas chromatography (GC) provided a powerful means to separate individual thiols from one another in a gaseous mixture. cdc.govacs.org The development of sulfur-specific detectors, such as the flame photometric detector (FPD), further enhanced the selectivity of GC for sulfur-containing compounds. cdc.gov
The coupling of chromatography with mass spectrometry (MS) marked another major leap forward. acs.organalytice.com GC-MS and later, high-performance liquid chromatography-mass spectrometry (HPLC-MS), provided not only separation and highly sensitive detection but also structural information from the mass spectra of the compounds. creative-proteomics.comunipd.it This combination is a cornerstone of modern analytical chemistry.
For achieving the highest level of accuracy and precision in quantification, especially for trace-level analytes like 4MMP, the use of isotope dilution mass spectrometry (IDMS) has become the gold standard. nih.govacs.org This approach, which relies on stable isotope-labeled internal standards like 4-Mercapto-4-methyl-2-pentanone-d10, represents the culmination of decades of methodological advancement, combining the separation power of chromatography, the sensitivity and specificity of mass spectrometry, and the accuracy of isotope dilution. researchgate.netnih.gov
Table 2: Evolution of Thiol Analysis Techniques
| Era | Dominant Technique | Principles | Advantages | Limitations |
| Pre-1950s | Titration & Gravimetry | Chemical reaction with a titrant (e.g., silver nitrate) to form a precipitate. | Simple, inexpensive. | Low sensitivity, non-specific. |
| 1950s-1970s | Spectrophotometry (e.g., Ellman's Assay) | Chemical reaction to produce a colored compound, measured by light absorbance. nih.gov | Improved sensitivity over titration, quantitative. | Lack of specificity for individual thiols in a mixture. creative-proteomics.com |
| 1960s-1980s | Gas Chromatography (GC) with FPD | Separation of volatile compounds in a gas phase, with a sulfur-selective Flame Photometric Detector. cdc.govacs.org | Good separation and selectivity for sulfur compounds. | Limited to volatile and thermally stable compounds. |
| 1980s-Present | GC-MS / HPLC-MS | Chromatographic separation coupled with mass spectrometry for detection and identification. creative-proteomics.comacs.organalytice.com | High sensitivity, high specificity, provides structural information. | Susceptible to matrix effects without proper standards. kcasbio.com |
| 1990s-Present | Isotope Dilution Mass Spectrometry (IDMS) | Use of a stable isotope-labeled internal standard (e.g., 4-MMP-d10) with GC-MS or LC-MS/MS. nih.govacs.org | "Gold standard" for accuracy, corrects for matrix effects and sample loss. kcasbio.com | Requires synthesis of specific labeled compounds. |
This table is interactive. You can sort the columns by clicking on the headers.
Properties
CAS No. |
309250-80-4 |
|---|---|
Molecular Formula |
C6H2D10OS |
Molecular Weight |
142.29 |
Purity |
95% min. |
Synonyms |
4-Mercapto-4-methyl-2-pentanone - d10 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling Approaches for 4 Mercapto 4 Methyl 2 Pentanone D10
Methodologies for the Preparation of 4-Mercapto-4-methyl-2-pentanone (B33688)
The preparation of 4-Mercapto-4-methyl-2-pentanone can be achieved through several synthetic routes.
A primary method for synthesizing sulfur-containing organic compounds involves the Michael addition reaction. This reaction entails the addition of a nucleophile, in this case, a thiol, to an α,β-unsaturated carbonyl compound. For the synthesis of a precursor to 4-Mercapto-4-methyl-2-pentanone, L-cysteine can be reacted with mesityl oxide (4-methyl-3-penten-2-one) under alkaline conditions. mdpi.com This reaction forms the cysteine-conjugate, S-(4-methyl-2-oxopentan-4-yl)-L-cysteine, which can then be cleaved to yield the target thiol. The Michael addition provides a reliable method for creating the carbon-sulfur bond at the tertiary carbon.
| Reaction Step | Reactants | Conditions | Product |
| Michael Addition | L-cysteine, Mesityl oxide | Alkaline | S-(4-methyl-2-oxopentan-4-yl)-L-cysteine |
This table outlines the key components of the Michael addition reaction for the synthesis of a 4-Mercapto-4-methyl-2-pentanone precursor.
Traditional synthetic methods can sometimes involve hazardous solvents or produce significant waste. In response, more environmentally friendly approaches have been developed. For the synthesis of the cysteine-conjugate precursor of 4-Mercapto-4-methyl-2-pentanone, a method has been reported that avoids the use of toxic solvents like 1,4-dioxane. mdpi.com This greener approach utilizes flash chromatography with a suitable solvent system for purification, leading to a higher yield and making the process more economical and scalable. mdpi.com These methods focus on reducing environmental impact by minimizing waste and avoiding the use of hazardous substances.
Deuteration Techniques for 4-Mercapto-4-methyl-2-pentanone-d10 (B12376343)
Isotopic labeling with deuterium can be accomplished through direct exchange reactions on the target molecule or by building the molecule from already deuterated starting materials.
Direct hydrogen-deuterium exchange offers a route to introduce deuterium into a molecule in the later stages of a synthesis. For a molecule like 4-Mercapto-4-methyl-2-pentanone, the hydrogens on the carbon atoms adjacent to the ketone (the α-hydrogens) are acidic and can be exchanged for deuterium under basic or acidic conditions using a deuterium source like deuterium oxide (D₂O). Furthermore, specialized catalytic methods can be employed. For instance, C(sp³)–H activation directed by a sulfur atom using a ruthenium catalyst presents a modern approach for hydrogen isotope exchange, allowing for the labeling of thioether-containing molecules. cea.fr This technique could potentially be adapted for the deuteration of thiols.
| Deuteration Method | Deuterium Source | Target Hydrogens | Key Features |
| Acid/Base Catalyzed Exchange | D₂O | α-hydrogens to the carbonyl | Straightforward, targets acidic protons |
| Metal-Catalyzed C-H Activation | Deuterium gas (D₂) | Hydrogens on sp³ carbons | High selectivity possible with directing groups |
This interactive table compares different direct deuteration methodologies that could be applied to 4-Mercapto-4-methyl-2-pentanone.
An alternative and often more precise method for isotopic labeling is the synthesis of the target molecule from deuterated starting materials. To synthesize 4-Mercapto-4-methyl-2-pentanone-d10, one could start with deuterated acetone (acetone-d6). The self-condensation of acetone-d6 would yield deuterated mesityl oxide. Subsequent reaction with a sulfur nucleophile, followed by reduction, would produce the desired deuterated thiol. The use of deuterated precursors ensures that the deuterium atoms are incorporated into specific, predictable positions within the final molecule's carbon skeleton.
A potential synthetic pathway could involve:
Aldol condensation of acetone-d6 to form diacetone alcohol-d12.
Dehydration of diacetone alcohol-d12 to yield mesityl oxide-d12.
Thiolation of mesityl oxide-d12, for example, using hydrogen sulfide in the presence of a base, to introduce the thiol group and produce 4-Mercapto-4-methyl-2-pentanone-d10 (assuming the thiol proton is not exchanged back).
This bottom-up approach provides excellent control over the isotopic labeling pattern.
Characterization of Synthesized Compounds and Deuterated Analogues for Research Purity
The structural confirmation and purity assessment of the synthesized compounds are critical. A combination of spectroscopic and chromatographic techniques is typically employed.
The structure of 4-Mercapto-4-methyl-2-pentanone and its precursors is often confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR. mdpi.com For the deuterated analogue, the incorporation and position of deuterium atoms are confirmed by ²H NMR spectroscopy and by the mass shift observed in mass spectrometry.
Purity is commonly assessed using gas chromatography (GC), with typical research-grade purity being ≥97.5% or >98.0%. scbt.com Thin-layer chromatography (TLC) can be used to monitor the progress of reactions during synthesis. mdpi.com
| Analytical Technique | Purpose | Information Obtained |
| Gas Chromatography (GC) | Purity assessment and separation | Retention time, relative peak area (% purity) |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation | Molecular ion peak (m/z), fragmentation pattern |
| ¹H NMR Spectroscopy | Structural confirmation | Chemical shift, integration, and coupling patterns of protons |
| ¹³C NMR Spectroscopy | Carbon skeleton analysis | Chemical shifts of carbon atoms |
| ²H NMR Spectroscopy | Deuterium incorporation analysis | Chemical shifts of deuterium atoms, confirming location of labeling |
| Thin-Layer Chromatography (TLC) | Reaction monitoring | Visualization of reactants and products to determine reaction completion |
This table details the analytical methods used for the characterization and purity assessment of 4-Mercapto-4-methyl-2-pentanone and its deuterated analogues.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including isotopically labeled compounds like 4-mercapto-4-methyl-2-pentanone-d10. The substitution of protons with deuterium atoms leads to predictable and informative changes in the NMR spectra.
In ¹H NMR spectroscopy, the successful synthesis of the d10 isotopologue would be confirmed by the disappearance of proton signals corresponding to the methyl and methylene groups of the pentanone backbone. The integration of any residual proton signals against a known internal standard can be used to determine the degree of deuteration.
Conversely, ²H (Deuterium) NMR spectroscopy would show signals at chemical shifts corresponding to the positions of the deuterium atoms. This provides direct evidence of the isotopic labeling and can be used to confirm the locations of the deuterium atoms within the molecule.
¹³C NMR spectroscopy is also a valuable tool. While the chemical shifts of the carbon atoms are not significantly affected by the presence of deuterium, the coupling between carbon and deuterium (C-D) can be observed. This results in a splitting of the carbon signals into multiplets, with the coupling constants (J-coupling) being characteristically smaller for C-D than for C-H bonds. The multiplicity of the signals can confirm the number of deuterium atoms attached to each carbon.
Table 1: Predicted ¹³C NMR Spectral Data for 4-Mercapto-4-methyl-2-pentanone-d10
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| C1 (CH₃) | ~30 | Multiplet |
| C2 (C=O) | ~208 | Singlet |
| C3 (CH₂) | ~52 | Multiplet |
| C4 (C-S) | ~48 | Singlet |
| C5 (CH₃) | ~28 | Multiplet |
| C6 (CH₃) | ~28 | Multiplet |
Note: Predicted chemical shifts are based on the non-deuterated compound and may vary slightly. The multiplicity is due to C-D coupling.
Utilization of Mass Spectrometry for Molecular Confirmation
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 4-mercapto-4-methyl-2-pentanone-d10, MS is crucial for confirming the incorporation of ten deuterium atoms.
The molecular weight of the non-deuterated compound is 132.22 g/mol . With the substitution of ten hydrogen atoms (atomic mass ~1.008 amu) with ten deuterium atoms (atomic mass ~2.014 amu), the molecular weight of the d10 isotopologue is expected to increase by approximately 10.06 amu, resulting in a molecular weight of approximately 142.28 g/mol .
In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 142, confirming the successful deuteration. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, providing further confirmation of the elemental composition.
The fragmentation pattern in the mass spectrum can also provide structural information. While the fragmentation pathways are generally similar to the non-deuterated compound, the masses of the fragment ions containing deuterium atoms will be shifted accordingly. This can be used to confirm the location of the deuterium labels within the molecule.
Table 2: Expected Mass-to-Charge Ratios (m/z) for Key Ions of 4-Mercapto-4-methyl-2-pentanone and its d10 Analogue
| Ion | Non-deuterated (m/z) | d10-deuterated (m/z) |
| [M]⁺ | 132 | 142 |
| [M-CH₃]⁺ | 117 | 124 (loss of CD₃) |
| [M-SH]⁺ | 99 | 109 (loss of SD) |
| [CH₃C(O)CH₂]⁺ | 57 | 62 (CD₃C(O)CD₂) |
Chromatographic Purity Assessment Techniques
Chromatographic techniques are essential for assessing the purity of 4-mercapto-4-methyl-2-pentanone-d10, separating it from any starting materials, byproducts, or the non-deuterated isotopologue.
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a primary method for purity analysis. The compound's volatility makes it well-suited for GC. A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used. The oven temperature is programmed to ramp up to ensure good separation of all components. The retention time of the d10 compound is expected to be very similar to, but potentially slightly shorter than, the non-deuterated compound due to the "chromatographic isotope effect".
High-Performance Liquid Chromatography (HPLC) can also be employed for purity assessment, particularly for less volatile impurities or for preparative scale purification. A reversed-phase C18 column is a common choice, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation. Detection is typically performed using an ultraviolet (UV) detector, as the carbonyl group in the molecule absorbs UV light.
The purity of the 4-mercapto-4-methyl-2-pentanone-d10 sample is determined by the area percentage of its peak in the chromatogram relative to the total area of all peaks. For use as an internal standard in quantitative analysis, a high degree of chemical and isotopic purity is essential.
Table 3: Summary of Chromatographic Techniques for Purity Assessment
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |
| GC | 5% Phenyl-methylpolysiloxane | Helium or Hydrogen | FID, MS |
| HPLC | C18 | Water/Acetonitrile or Water/Methanol | UV |
Advanced Analytical Methodologies Employing 4 Mercapto 4 Methyl 2 Pentanone D10 As an Internal Standard
Principles of Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique and the method of choice for targeted metabolomics, particularly when a stable isotope-labeled standard is available. tum.de The fundamental principle of SIDA involves adding a known quantity of an isotopically labeled version of the analyte to the sample at the very beginning of the analytical process. tum.denih.gov This labeled compound, in this case, 4-mercapto-4-methyl-2-pentanone-d10 (B12376343), is chemically identical to the analyte of interest (the "native" or "light" compound) but has a higher molecular weight due to the substitution of hydrogen atoms with deuterium. tum.declearsynth.com
Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during every step of the analysis, including extraction, derivatization, and chromatographic separation. aptochem.comscioninstruments.com Quantification is then achieved by measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. tum.denih.gov This ratio is used to calculate the exact concentration of the analyte in the original sample, effectively correcting for procedural inconsistencies. clearsynth.com
Deuterated internal standards are pivotal in achieving high precision and accuracy in analytical chemistry, especially in mass spectrometry. clearsynth.com Their use is an essential component of robust, high-throughput bioanalytical methods. aptochem.com The key to their effectiveness lies in the isotopic label, which allows the mass spectrometer to easily differentiate between the internal standard and the target analyte. clearsynth.com
An ideal deuterated internal standard, such as 4-mercapto-4-methyl-2-pentanone-d10, should co-elute with the compound being quantified. aptochem.com This co-elution ensures that both the analyte and the standard are subjected to the exact same conditions at the same time, particularly during ionization in the mass spectrometer. texilajournal.com By comparing the analyte's response to the known concentration of the co-eluting internal standard, researchers can achieve accurate quantification. clearsynth.com This process significantly improves the robustness of an assay, increases throughput, and lowers rejection rates of analytical runs. aptochem.com The use of deuterated standards in method development and validation also confirms that the analytical procedure is reliable and rugged. clearsynth.com
One of the most significant advantages of using 4-mercapto-4-methyl-2-pentanone-d10 in SIDA is its ability to compensate for matrix effects and analyte losses. clearsynth.comaptochem.com Matrix effects occur when other components in a complex sample, such as wine or beer, interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. scioninstruments.comtexilajournal.com This can cause significant errors in quantitative results. myadlm.org
Because the deuterated internal standard is added to the sample at the initial stage and has virtually identical physicochemical properties to the native analyte, it is affected by matrix effects in the same way. tum.deaptochem.comtexilajournal.com Any suppression or enhancement of the analyte's signal will be mirrored by the internal standard. texilajournal.com Therefore, the ratio of the analyte to the internal standard remains constant, allowing for accurate calculation of the analyte's concentration despite the interferences. scioninstruments.com Similarly, any loss of analyte during sample preparation steps like extraction, cleanup, or derivatization will be matched by a proportional loss of the internal standard. aptochem.comscioninstruments.com This ensures that the final measured ratio accurately reflects the initial concentration of the analyte. tum.de
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful technique for the analysis of volatile thiols. The use of 4-MMP-d10 as an internal standard is integral to achieving the high sensitivity and specificity required for trace-level quantification in complex samples.
Ultra-high performance liquid chromatography coupled to a triple quadrupole mass spectrometer (UHPLC-QqQ-MS) offers significant advantages in terms of speed, resolution, and sensitivity for thiol analysis. In a notable study, a UHPLC-MS/MS method was developed for the quantitative determination of thiol precursors in grapes, where deuterated analogues, including a precursor to 4-MMP-d10, were used as internal standards to ensure accuracy. The recovery of the deuterated standards was used to correct for any analyte loss during sample processing, highlighting the importance of these internal standards in complex matrix analysis.
Another study details a method for the analysis of five potent thiols in wine, including 4-MMP, utilizing their respective deuterated internal standards, with 4-MMP-d10 being specifically used for the quantification of 4-MMP. acs.org This approach, which involves derivatization followed by UHPLC-QqQ-MS analysis, allows for the accurate determination of these compounds at concentrations close to their aroma detection thresholds. acs.org The specificity of tandem mass spectrometry (MS/MS) allows for the selective detection of the derivatized thiols, minimizing interferences from the complex wine matrix. mdpi.com
The inherent reactivity of the thiol group necessitates derivatization to enhance stability and improve chromatographic and mass spectrometric performance.
4,4′-dithiodipyridine (DTDP) has proven to be an effective derivatizing agent for thiols in wine analysis. acs.orgnih.gov DTDP reacts rapidly with thiols at the natural pH of wine to form stable disulfide derivatives. acs.orgnih.gov This pre-column derivatization not only stabilizes the volatile thiols but also introduces a chromophore that can be detected by UV, although mass spectrometric detection is preferred for its superior sensitivity and selectivity. mdpi.com In methods utilizing 4-MMP-d10, the derivatization reaction proceeds identically for both the native thiol and its deuterated counterpart, ensuring that the internal standard accurately reflects the derivatization efficiency of the analyte. acs.org The resulting derivatives are then typically enriched using solid-phase extraction before analysis by LC-MS/MS. acs.org
Ebselen (B1671040) (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is another reagent used for the derivatization of thiols. It reacts with the thiol group to form a stable selenenylsulfide. This derivatization has been successfully applied in the analysis of volatile thiols in various beverages. The use of ebselen as a derivatization agent has been shown to provide good sensitivity in the analysis of polyfunctional mercaptans when coupled with UHPLC-QqQ-MS.
Solid-phase extraction (SPE) is a crucial step in the analytical workflow for trace thiol analysis, serving to concentrate the analytes and remove interfering matrix components. acs.orgnih.gov In the analysis of thiols from complex matrices like wine, SPE is typically employed after the derivatization step. acs.org
A common procedure involves the use of a C18 cartridge. After derivatization of the wine sample (to which 4-MMP-d10 has been added as an internal standard), the sample is loaded onto a pre-conditioned C18 cartridge. The cartridge is then washed to remove polar, interfering compounds. Finally, the derivatized thiols, including the 4-MMP-d10 derivative, are eluted with an organic solvent such as methanol. acs.org This process not only cleans up the sample but also concentrates the analytes, thereby enhancing the sensitivity of the subsequent LC-MS/MS analysis. acs.org The co-elution of the analyte and its deuterated internal standard from the SPE cartridge ensures that any losses during this step are accounted for, further improving the accuracy of the quantification. acs.org
Method Validation Parameters in Trace Analysis
The validation of analytical methods is essential to ensure the reliability and accuracy of the obtained results. For trace analysis of compounds like 4-MMP using 4-MMP-d10 as an internal standard, key validation parameters include the limits of detection and quantification, linearity, and dynamic range.
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. For potent aroma compounds like 4-MMP, achieving very low LODs and LOQs is critical as their sensory thresholds can be in the low ng/L range.
The use of 4-MMP-d10 in stable isotope dilution assays coupled with sensitive detection techniques like tandem mass spectrometry has enabled the development of methods with exceptionally low detection limits. For instance, a validated method for the analysis of 4-MMP in wine using SIDA-SPME-GC-MS/MS reported a limit of detection of 0.19 ng/L. nih.gov Another study employing extractive alkylation followed by GC-EI-MS achieved a detection limit of 0.9 ng/L for 4-MMP in a 40 mL wine sample. nih.gov
Method Detection and Quantification Limits for 4-Mercapto-4-methyl-2-pentanone (B33688) (4-MMP)
| Method | Matrix | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Reference |
|---|---|---|---|---|
| SIDA-SPME-GC-MS/MS | Wine | 0.19 | Not Reported | nih.gov |
| Extractive Alkylation GC-EI-MS | Wine | 0.9 | Not Reported | nih.gov |
Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval between the upper and lower concentrations of an analyte that can be determined with suitable linearity, accuracy, and precision.
In a study quantifying polyfunctional thiols in wine, excellent linearity (r² > 0.99) was observed for 4-MMP over a range of 6 to 20,000 ng/L. nih.gov This wide linear range is crucial for the analysis of samples with varying concentrations of the target analyte. The use of a deuterated internal standard like 4-MMP-d10 is instrumental in achieving such robust linearity, as it effectively compensates for any variations in instrument response across the concentration range.
Linearity Data for the Quantification of 4-Mercapto-4-methyl-2-pentanone (4-MMP)
| Method | Matrix | Linear Range (ng/L) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Extractive Alkylation GC-EI-MS | Model Wine | 6 - 20,000 | > 0.99 | nih.gov |
Determination of Precision and Recovery
The validation of an analytical method is a comprehensive process that establishes its suitability for a specific purpose. Key parameters in this validation are precision and recovery, which demonstrate the method's reproducibility and accuracy, respectively. The incorporation of 4-Mercapto-4-methyl-2-pentanone-d10 as an internal standard is instrumental in achieving the stringent requirements for these parameters, particularly in the analysis of trace-level compounds in complex media like wine.
Detailed Research Findings:
Research focused on the quantification of volatile thiols in wine has demonstrated the efficacy of using 4-MMP-d10. In a validated method for the analysis of key polyfunctional thiols, including 4-MMP, the use of a deuterated internal standard suite containing 4-MMP-d10 was crucial. The method involved the conversion of thiols to pentafluorobenzyl (PFB) derivatives followed by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) analysis. The results of this study indicated excellent method performance in wine matrices. researchgate.net
Similarly, a novel approach using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the routine analysis of five important wine thiols was developed and validated. acs.org This method utilized 4,4′-dithiodipyridine (DTDP) as a derivatizing agent and a cocktail of polydeuterated internal standards, including 4-MMP-d10, to ensure maximum accuracy and precision. acs.org The performance of this HPLC-MS/MS method was found to be comparable to more established, labor-intensive GC-MS methods, highlighting the robustness conferred by the use of appropriate internal standards. acs.org
The precision of a method is typically expressed as the relative standard deviation (RSD), which measures the scatter of replicate measurements. A low RSD value indicates high precision. Recovery, on the other hand, is the measure of the analytical method's accuracy, determined by analyzing a sample spiked with a known concentration of the analyte. It is expressed as the percentage of the known amount of analyte that is successfully measured.
In the context of wine analysis, a study employing an extractive alkylation and HS-SPME-GC-MS method reported good recovery and precision for the target thiols when using their corresponding deuterated internal standards, including 4-MMP-d10. researchgate.net The findings from this research are summarized in the data tables below.
Interactive Data Tables:
The following tables present the precision and recovery data from a validated analytical method for the quantification of polyfunctional thiols in wine, utilizing 4-Mercapto-4-methyl-2-pentanone-d10 and other deuterated internal standards.
Table 1: Method Precision in Wine Matrix
| Analyte | Precision (RSD) |
| 4-Mercapto-4-methyl-2-pentanone (4-MMP) | 5% - 11% |
| 3-Mercaptohexanol (3-MH) | 5% - 11% |
| 3-Mercaptohexylacetate (3-MHA) | 5% - 11% |
| Data derived from a study reporting precision for polyfunctional thiols using corresponding deuterated internal standards, including 4-MMP-d10. researchgate.net |
Table 2: Method Recovery in Wine Matrix
| Analyte | Recovery |
| 4-Mercapto-4-methyl-2-pentanone (4-MMP) | 90% - 109% |
| 3-Mercaptohexanol (3-MH) | 90% - 109% |
| 3-Mercaptohexylacetate (3-MHA) | 90% - 109% |
| Data derived from a study reporting recovery for polyfunctional thiols using corresponding deuterated internal standards, including 4-MMP-d10. researchgate.net |
These results underscore the critical contribution of 4-Mercapto-4-methyl-2-pentanone-d10 to the development of reliable and robust analytical methods for challenging analytes in complex matrices. The high levels of precision and recovery achieved are a direct consequence of the internal standard's ability to accurately model the behavior of the target analyte throughout the analytical process.
Mechanistic and Biogenetic Pathway Elucidation of 4 Mercapto 4 Methyl 2 Pentanone in Complex Biological Systems
Investigation of Precursor Molecules
The volatile thiol 4MMP is not typically found in a free state within biological systems like grape juice but exists as non-volatile, odorless conjugates. nih.gov These precursor molecules are key to the eventual release of the aromatic compound through specific metabolic processes. The primary precursors are S-cysteine and S-glutathione conjugates.
The most well-documented precursor to 4MMP is its S-cysteine conjugate, S-3-(4-methyl-2-oxopentan-4-yl)-L-cysteine, commonly referred to as Cys-4MMP. mdpi.com This non-volatile compound is found in sources such as Sauvignon blanc grape must. thegoodscentscompany.com During fermentation, yeast metabolism acts upon Cys-4MMP to cleave the C-S bond, releasing the free, aromatic 4MMP. nih.govmdpi.com The synthesis of Cys-4MMP and its deuterated analog has been reported for use in research to confirm its structure and role as a precursor. mdpi.com The presence of this conjugate is a prerequisite for the development of the characteristic blackcurrant and box tree aromas associated with 4MMP in products like wine. mdpi.com
Another significant precursor is the S-glutathione conjugate, 4-S-glutathionyl-4-methylpentan-2-one (Glut-4MMP). nih.gov Glutathione (GSH) conjugation is a major detoxification pathway in many organisms, where enzymes catalyze the attachment of GSH to various compounds. nih.govmdpi.com Glut-4MMP has been identified in Sauvignon Blanc juice and is considered a potential upstream precursor to Cys-4MMP. nih.gov The proposed biogenetic pathway involves the initial formation of the glutathione conjugate, which is subsequently metabolized to the cysteine conjugate. nih.gov This pathway is a part of the mercapturic acid synthesis pathway, a common route for xenobiotic detoxification. nih.gov
| Precursor Molecule | Common Abbreviation | Role in 4MMP Formation |
| S-3-(4-methyl-2-oxopentan-4-yl)-L-cysteine | Cys-4MMP | Direct, non-volatile precursor from which 4MMP is enzymatically released. nih.govmdpi.com |
| 4-S-glutathionyl-4-methylpentan-2-one | Glut-4MMP | Potential upstream precursor, which can be metabolized to Cys-4MMP. nih.gov |
Enzymatic Bioconversion Mechanisms
The transformation of non-volatile precursors into the aromatic 4MMP is not a spontaneous process; it is mediated by specific enzymes produced by microorganisms.
The key enzymes responsible for releasing 4MMP from its cysteine conjugate are cysteine-S-conjugate β-lyases (β-lyases). mdpi.comnih.gov These enzymes catalyze the β-elimination reaction, which cleaves the carbon-sulfur bond in Cys-4MMP. mdpi.com This cleavage results in the formation of the free thiol 4MMP, along with pyruvate and ammonia. researchgate.net Microbial β-lyases, particularly those from yeasts and bacteria, are crucial in fermented foods and beverages for the development of specific sulfur-containing aroma compounds. mdpi.comnih.gov The efficiency of this release can be quite low; for instance, during yeast alcohol fermentation, the conversion rate of Cys-4MMP to 4MMP is often less than 5%. mdpi.com
Research has focused on identifying the specific enzymes and the genes that encode them to better understand and potentially control 4MMP release. Cysteine-S-conjugate β-lyases are a part of the larger carbon-sulfur lyase family and often require pyridoxal 5′-phosphate (PLP) as a cofactor to function. mdpi.comresearchgate.net In bacteria, genes such as metC, malY, and patB have been identified to encode for enzymes with cystathionine β-lyase activity. researchgate.net While these enzymes are primarily involved in methionine biosynthesis, they can also exhibit activity on other cysteine-S-conjugates like Cys-4MMP. researchgate.net Studies screening various microbial strains have sought to identify those with high β-lyase activity for potential use in producing sulfur-containing aroma compounds. mdpi.com
Microbial Metabolism Research
The role of specific microorganisms in the liberation of 4MMP is a significant area of study, particularly in the context of winemaking. Different strains of yeast and bacteria exhibit varying abilities to convert Cys-4MMP into its volatile form.
Research has shown that various yeast strains, including Saccharomyces cerevisiae, Kluyveromyces lactis, and Schizosaccharomyces pombe, possess the enzymatic machinery to release 4MMP. mdpi.comnih.gov Similarly, bacteria such as Lactobacillus casei and Egumens limosum can also facilitate this conversion. mdpi.com Notably, studies have highlighted that cell extracts from Shewanella putrefaciens exhibit particularly high β-lyase activity and achieve a superior conversion yield of Cys-4MMP to 4MMP compared to many other screened microbes. mdpi.com The selection of a specific yeast strain for fermentation can therefore be a critical tool for winemakers to modulate the aromatic profile of the final product. nih.gov
| Microbial Species | Role in 4MMP Formation | Key Findings |
| Saccharomyces cerevisiae | Releases 4MMP from Cys-4MMP during fermentation. | Common wine yeast; different strains show variable release efficiency. nih.govmdpi.com |
| Shewanella putrefaciens | Converts Cys-4MMP to 4MMP. | Cell extracts show the highest β-lyase activity and conversion yield among many tested species. mdpi.com |
| Kluyveromyces lactis | Releases 4MMP from Cys-4MMP. | Possesses β-lyase activity. mdpi.com |
| Schizosaccharomyces pombe | Releases 4MMP from Cys-4MMP. | Possesses β-lyase activity. mdpi.com |
| Lactobacillus casei | Releases 4MMP from Cys-4MMP. | A bacterium capable of facilitating the conversion. mdpi.com |
Contribution of Yeast Strains (e.g., Saccharomyces cerevisiae)
Yeast, particularly Saccharomyces cerevisiae, plays a crucial role in the biogenesis of 4MMP, especially in fermented beverages like wine. nih.gov The primary mechanism involves the enzymatic cleavage of a non-volatile precursor, S-cysteine-conjugated 4-mercapto-4-methyl-2-pentanone (B33688) (Cys-4MMP), which is naturally present in substrates like grape juice. nih.govnih.gov
The release of the volatile thiol 4MMP is catalyzed by yeast enzymes with cysteine-S-conjugate β-lyase activity. mdpi.com While this enzymatic action is fundamental for the formation of the aroma compound, the conversion rate during alcoholic fermentation is generally low, often less than 5%. mdpi.com Research has shown that the ability to release 4MMP varies significantly among different commercial wine yeast strains, indicating a strong genetic component to this trait. oup.comresearchgate.net
Studies have identified several genes in S. cerevisiae that influence the release of 4MMP. Deletion of genes such as YAL012W, YFR055C, YJL060W, and YML004C in a laboratory strain resulted in a significant reduction of 4MMP released from its precursor. nih.gov This suggests that the release mechanism is not governed by a single enzyme but involves a network of multiple gene products. nih.gov
Beyond S. cerevisiae, other yeast species have been investigated for their potential in this conversion. Cell extracts from Schizosaccharomyces pombe and Kluyveromyces lactis have demonstrated high specific β-lyase activities against various sulfur-containing substrates, indicating their potential to release volatile thiols like 4MMP. mdpi.com
| Yeast Strain | β-lyase Activity against L-cystathionine (U/mL) | β-lyase Activity against L-methionine (U/mg) |
|---|---|---|
| Saccharomyces cerevisiae 21584 | 70.72 ± 7.92 | 17.53 ± 0.82 |
| Kluyveromyces lactis | 69.57 ± 4.64 | 23.64 ± 2.82 |
| Schizosaccharomyces pombe | 57.20 ± 2.68 | 24.86 ± 2.45 |
| Saccharomyces cerevisiae 21685 | 52.56 ± 5.36 | Data Not Available |
Influence of Bacterial Strains
While yeast is predominantly studied, various bacterial strains also possess the enzymatic machinery to release 4MMP from its precursor. mdpi.com Cysteine-S-conjugate β-lyases are not exclusive to yeast and are found in bacteria, where they participate in sulfur-containing amino acid metabolism. mdpi.com
Research into the β-lyase activity of different bacterial cell extracts has shown significant potential for 4MMP production. Notably, cell extracts from Shewanella putrefaciens exhibited the highest β-lyase activity across all tested substrates compared to other bacteria and yeasts. mdpi.com This highlights the potential of specific bacterial strains to be more efficient in converting Cys-4MMP into the volatile aroma compound. Lactic acid bacteria, such as Lactobacillus casei, have also been investigated, although their β-lyase activity can vary. mdpi.com The enzymatic activity in bacteria is, similar to yeast, dependent on a pyridoxal 5′-phosphate (PLP) cofactor. mdpi.com
Factors Affecting Biogenesis and Release
The efficiency of 4MMP biogenesis and its release into the surrounding medium is not solely dependent on the microbial strain but is also heavily influenced by various environmental and chemical factors.
Fermentation Conditions (e.g., Temperature, pH)
Fermentation conditions are critical variables that can modulate the enzymatic release of 4MMP. oup.com
Temperature: Studies have demonstrated that fermentation temperature has a strong impact on the amount of 4MMP produced by S. cerevisiae. nih.govoup.com For instance, fermentations carried out at a higher temperature (28°C) resulted in a greater release of 4MMP compared to those at a lower temperature (18°C). oup.com This temperature dependence is also observed in the spontaneous, non-enzymatic release of 4MMP, although the presence of yeast significantly amplifies this effect. oup.com
| Condition | 4MMP Release (µg/L) |
|---|---|
| Spontaneous Release at 18°C | 0.14 |
| Spontaneous Release at 28°C | 0.50 |
| Yeast-Mediated Release at 18°C | Varies by strain, generally higher than spontaneous |
| Yeast-Mediated Release at 28°C | Varies by strain, generally higher than at 18°C |
Precursor Availability in Substrates
The fundamental limiting factor for the biogenesis of 4MMP is the presence and concentration of its precursor, Cys-4MMP, in the substrate. nih.gov This non-volatile, sulfur-containing compound must be available for the microbial enzymes to act upon. nih.govmemphis.edu The formation of 4MMP is directly dependent on the presence of Cys-4MMP in the medium; in its absence, 4MMP is not detected. nih.gov
The concentration of Cys-4MMP can vary significantly in natural substrates like different grape varieties, which in turn dictates the potential for 4MMP release during fermentation. oup.com Therefore, the selection of raw materials with higher concentrations of this precursor is a key factor in achieving higher levels of the desired aroma compound in the final product.
Research Applications of 4 Mercapto 4 Methyl 2 Pentanone D10 in Diverse Scientific Fields
Food and Beverage Chemistry Research
The accurate quantification of aroma compounds is fundamental to understanding and controlling the quality of food and beverages. 4MMP-d10 plays a vital role in research focused on products where its non-deuterated analog is a key flavor component.
In the field of winemaking, 4MMP is recognized as a critical "varietal thiol," responsible for the characteristic and desirable "box tree," passion fruit, and blackcurrant aromas in Sauvignon Blanc and other wine varieties. mdpi.comwikipedia.orgacs.org However, it exists in wine at extremely low concentrations, often at the nanogram-per-liter level, making its accurate measurement a significant analytical challenge. nih.gov
Research in this area utilizes 4MMP-d10 as an internal standard in methods like Gas Chromatography-Mass Spectrometry (GC-MS) to achieve the necessary sensitivity and accuracy. nih.gov By adding a known quantity of 4MMP-d10 to a wine sample, researchers can precisely calculate the concentration of the naturally occurring 4MMP. This approach has been instrumental in:
Optimizing Fermentation: Studies have shown that different strains of the yeast Saccharomyces cerevisiae have varying abilities to release 4MMP from its non-volatile precursors present in grape juice. nih.govmemphis.edu Using 4MMP-d10 for accurate quantification allows researchers to screen and select yeast strains that maximize the release of this desirable aroma compound.
Evaluating Viticultural Practices: The concentration of 4MMP precursors in grapes can be influenced by vineyard management techniques. Precise measurement, facilitated by 4MMP-d10, enables studies that correlate practices like canopy management with the final aroma profile of the wine.
Understanding Precursor Conversion: Research has focused on identifying and quantifying the non-volatile precursors of 4MMP in grapes and must, such as 4-S-glutathionyl-4-methylpentan-2-one (G4MMP) and 4-S-cysteinyl-4-methylpentan-2-one (Cys4MMP). uniud.itnih.gov In these studies, deuterated precursors like G4MMP-d10 are used as internal standards to track their presence and transformation into the volatile thiol during fermentation. uniud.it
Table 1: Application of 4-Mercapto-4-methyl-2-pentanone-d10 (B12376343) in Wine Research
| Research Area | Specific Application of 4MMP-d10 | Research Finding Enabled | Citations |
|---|---|---|---|
| Yeast Strain Selection | Internal standard for quantifying 4MMP released during fermentation. | Identification of yeast strains with high efficiency in converting precursors to active aroma compounds. | nih.govmemphis.edu |
| Precursor Analysis | Internal standard for quantifying G4MMP and Cys4MMP in grapes. | Establishing the link between precursor levels in grapes and the aromatic potential of the resulting wine. | uniud.it |
| Method Validation | Used in Stable Isotope Dilution Assays (SIDA) to validate analytical methods. | Development of robust and accurate methods for routine analysis of varietal thiols in wine. | nih.gov |
The application of 4MMP-d10 extends beyond wine analysis to other fermented products where 4MMP contributes to the aroma profile. In the production of Japanese sake, for instance, 4MMP has been identified as a key compound responsible for a characteristic grassy or citrus-like aroma, particularly in sake brewed from low-glutelin rice. nih.govresearchgate.net
Similar to wine research, understanding the formation of 4MMP from its precursors during the fermentation of rice mash is crucial for quality control. Studies investigating the mechanism of 4MMP formation in sake have analyzed its precursors in rice and koji. nih.gov The use of 4MMP-d10 as an internal standard in such studies is critical for determining the efficiency of precursor conversion by sake yeast and for correlating it with the final sensory properties of the beverage.
4MMP is also a potent odorant in non-fermented food products. It has been identified as one of the most significant aroma contributors in Japanese green tea (sen-cha). nih.govfishersci.ca Research has shown that the concentration of 4MMP in green tea is influenced by manufacturing processes, such as the roasting temperature of the tea leaves, and by agricultural factors, like the crop season. nih.gov
To study these variations accurately, a robust quantitative method is required. The use of 4MMP-d10 in a stable isotope dilution assay provides the necessary precision to determine how processing and cultivation conditions affect the levels of this important aroma compound, ultimately impacting the quality of the final product. nih.govclearsynth.com
Metabolomics and Pathway Analysis
Isotopically labeled compounds are fundamental tools in metabolomics, the large-scale study of small molecules within a biological system. nih.govnih.gov They are used not only for quantification but also for tracing the flow of atoms through metabolic pathways.
Sulfur metabolism is a complex network of biochemical reactions essential for all living organisms. nih.govscienceopen.com Understanding how sulfur compounds are synthesized, converted, and degraded is a key area of metabolic research. Stable isotope labeling is a powerful technique for elucidating these pathways. nih.govfrontiersin.org
While studies might use precursors labeled with heavy isotopes of sulfur (³⁴S), deuterated compounds like 4MMP-d10 can also serve as tracers. frontiersin.org For example, researchers can introduce a deuterated precursor of 4MMP into a biological system, such as a yeast culture, and then monitor the formation of 4MMP-d10 over time. This allows for the direct tracing of the metabolic fate of the precursor and the calculation of conversion rates, providing clear insights into the efficiency of specific enzymatic steps in the sulfur pathway. nih.gov This approach helps to map the biogenesis of important flavor compounds and understand the underlying genetic and enzymatic machinery. researchgate.net
A biomarker is a measurable indicator of a biological state or condition. In food science and metabolomics, specific metabolites can serve as biomarkers for authenticity, quality, or the impact of specific processing steps. 4MMP has been suggested as a potential biomarker for the consumption of certain foods. hmdb.ca
For a compound to be a reliable biomarker, its quantification must be exceptionally accurate and reproducible. The use of 4MMP-d10 as an internal standard ensures this level of analytical rigor. clearsynth.comaptochem.com This precision is critical for:
Authenticating Products: Differentiating wines based on grape variety, geographical origin, or production method.
Linking Genetics to Flavor: Identifying genetic determinants in yeast that lead to higher or lower production of 4MMP, which can then be used as a biomarker for a strain's aroma-producing potential. uniud.it
Process Monitoring: Using the concentration of 4MMP or its precursors as a biomarker to monitor the progress of fermentation or the impact of a specific agricultural practice.
Table 2: Role of 4-Mercapto-4-methyl-2-pentanone-d10 in Analytical Science
| Analytical Role | Technique | Purpose | Outcome | Citations |
|---|---|---|---|---|
| Internal Standard | Stable Isotope Dilution Analysis (SIDA) | Accurate quantification of native 4MMP in complex matrices. | High-precision measurements of a key aroma compound, correcting for matrix effects and sample loss. | nih.govclearsynth.comaptochem.com |
| Metabolic Tracer | Isotope Labeling Metabolomics | Tracing the conversion of precursors into 4MMP. | Elucidation of metabolic pathways and determination of reaction kinetics in sulfur metabolism. | nih.govnih.govfrontiersin.org |
| Biomarker Validation | Quantitative Metabolomics | Enabling precise and reproducible measurements for biomarker discovery. | Validation of 4MMP or its precursors as reliable indicators of product quality, authenticity, or biological processes. | uniud.ithmdb.ca |
Environmental Chemistry Research (e.g., Volatile Organic Sulfur Compound Studies)
In environmental chemistry, the accurate detection and quantification of volatile organic sulfur compounds (VOSCs) are crucial for understanding atmospheric processes, monitoring pollution, and assessing the biogeochemical cycling of sulfur. 4-Mercapto-4-methyl-2-pentanone (B33688) (4MMP) is a naturally occurring VOSC found in various environmental matrices. acs.orgwikipedia.orgnih.gov Its presence can be an indicator of specific biological or industrial activities.
The analysis of such volatile compounds at trace levels presents significant analytical challenges, including sample loss during preparation and variability in instrument response. To overcome these issues, stable isotope dilution analysis using a deuterated internal standard is the method of choice. 4-Mercapto-4-methyl-2-pentanone-d10 is ideally suited for this purpose.
Detailed Research Findings:
In studies focusing on VOSCs, 4-Mercapto-4-methyl-2-pentanone-d10 is added to an environmental sample (such as water, air, or soil extracts) at a known concentration at the beginning of the analytical procedure. Since the deuterated standard has nearly identical chemical and physical properties to the native compound, it experiences similar losses during extraction, concentration, and injection into an analytical instrument, typically a gas chromatograph coupled with a mass spectrometer (GC-MS). nih.govsrainstruments.com
The mass spectrometer can differentiate between the deuterated standard and the native analyte due to the mass difference. By comparing the signal intensity of the native 4MMP to that of the known amount of added 4-Mercapto-4-methyl-2-pentanone-d10, chemists can accurately calculate the concentration of the native compound in the original sample, compensating for any procedural inconsistencies. This approach significantly improves the accuracy and reliability of data in studies of environmental VOSCs. While specific studies explicitly detailing the use of 4-MMP-d10 in large-scale environmental monitoring are not prevalent in the public domain, its availability from chemical suppliers that cater to environmental and analytical testing laboratories underscores its role in this field.
Material Science and Analytical Standard Development
In material science, the precise characterization of chemical composition is fundamental to understanding material properties and ensuring quality control. This includes the analysis of trace volatile compounds that may be present as impurities or additives in various materials. The development of robust and validated analytical methods is therefore a key area of research.
4-Mercapto-4-methyl-2-pentanone-d10 plays a pivotal role in the development and validation of analytical standards and methods. crmlabstandard.com Its use as an internal standard is a cornerstone of quantitative analytical chemistry, a discipline that underpins much of material science.
Detailed Research Findings:
The primary application of 4-Mercapto-4-methyl-2-pentanone-d10 in this context is as a certified reference material or internal standard for analytical laboratories. Companies that specialize in high-purity chemicals for research and analysis offer this deuterated compound, often with detailed certificates of analysis indicating its purity. eptes.comsigmaaldrich.com
The development of analytical methods for materials that may contain or interact with sulfur compounds benefits from the use of 4-Mercapto-4-methyl-2-pentanone-d10. For instance, in the quality control of polymers or packaging materials intended for food contact, it is essential to quantify any potential migration of flavor-active compounds like 4MMP. By using 4-MMP-d10 as an internal standard, researchers and quality control analysts can develop highly accurate and precise methods based on GC-MS to measure the levels of 4MMP. nih.govresearchgate.net This ensures that materials meet regulatory standards and performance specifications.
The availability of this deuterated standard facilitates inter-laboratory consistency and the validation of new analytical techniques, which are critical for innovation and quality assurance in material science.
Chemical Compound Information
Below are data tables providing key information on 4-Mercapto-4-methyl-2-pentanone-d10 and its non-deuterated analogue.
Table 1: Properties of 4-Mercapto-4-methyl-2-pentanone-d10
| Property | Value | Source |
| Chemical Formula | C₆H₂D₁₀OS | eptes.com |
| Molecular Weight | 142.29 g/mol | eptes.com |
| CAS Number | 309250-80-4 | eptes.com |
| Typical Assay | ≥95% | eptes.com |
| Primary Application | Isotope-Labeled Internal Standard | crmlabstandard.com |
Table 2: Properties of 4-Mercapto-4-methyl-2-pentanone
| Property | Value | Source |
| Chemical Formula | C₆H₁₂OS | wikipedia.orgnist.gov |
| Molecular Weight | 132.22 g/mol | nih.govnist.gov |
| CAS Number | 19872-52-7 | wikipedia.orgnist.gov |
| Flavor Profile | Tropical, Black Currant, Citrus | wikipedia.orgfemaflavor.org |
| Natural Occurrence | Sauvignon wines, Hops, Cat urine | acs.orgwikipedia.org |
Computational Chemistry and Molecular Modeling Studies of 4 Mercapto 4 Methyl 2 Pentanone
Molecular Dynamics Simulations in Biological Systems
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. acs.org For a flavor compound like 4-mercapto-4-methyl-2-pentanone (B33688), MD simulations would be particularly insightful for understanding its interactions within a biological context, such as with olfactory receptors. These simulations can model how the molecule moves, rotates, and flexes in a simulated biological environment, like a lipid bilayer or in an aqueous solution.
By simulating the interaction of 4-mercapto-4-methyl-2-pentanone with a model of an olfactory receptor, researchers could identify the key amino acid residues involved in binding. This would shed light on the structural basis for its characteristic aroma. The simulations could also reveal the preferred orientation of the molecule within the receptor's binding pocket and the energetic favorability of this interaction. Such studies are crucial for understanding the structure-activity relationships of odorants.
Prediction of Reactivity and Interaction Mechanisms
Computational methods can also be used to predict the reactivity of 4-mercapto-4-methyl-2-pentanone and the mechanisms of its interactions with other molecules. The thiol (-SH) group is known to be reactive and can participate in various chemical transformations, such as oxidation to disulfides or addition reactions. nih.gov Computational modeling could predict the activation energies for these potential reactions, indicating which pathways are most likely to occur under specific conditions.
For instance, the interaction of the thiol group with metal ions, which can be present in food and beverage systems, could be modeled to understand the formation of metal-sulfur complexes. This could have implications for the stability and perception of the compound's aroma. Similarly, the reactivity of the ketone group could be explored, providing a more complete picture of the molecule's chemical behavior.
Future Research Directions and Methodological Advancements
Development of Novel High-Throughput Analytical Platforms
The demand for rapid and comprehensive analysis of volatile thiols in complex matrices, such as food and biological samples, necessitates the development of high-throughput analytical platforms. Traditional methods, while accurate, can be time-consuming and labor-intensive. Future platforms will likely focus on miniaturization, automation, and the integration of multiple analytical techniques.
High-throughput screening (HTS) methodologies, widely used in drug discovery, are being adapted for flavor and metabolomics research. These systems utilize robotics and automated liquid handling to process a large number of samples in parallel. For the analysis of 4-Mercapto-4-methyl-2-pentanone-d10 (B12376343), this could involve automated derivatization followed by rapid injection into a mass spectrometer.
Key features of future high-throughput platforms may include:
Microfluidic Devices: "Lab-on-a-chip" systems can integrate sample preparation, separation, and detection on a single, small-scale device, significantly reducing sample and reagent consumption and analysis time.
Direct Mass Spectrometry Techniques: Methods such as Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Proton Transfer Reaction Mass Spectrometry (PTR-MS) allow for the direct, real-time analysis of volatile compounds in the headspace of a sample without the need for chromatographic separation.
Advanced Data Processing: The vast amount of data generated by high-throughput systems will require sophisticated software for automated data analysis, peak deconvolution, and statistical interpretation.
Below is a conceptual data table illustrating a comparison between traditional and a hypothetical high-throughput analytical platform for the analysis of 4-Mercapto-4-methyl-2-pentanone-d10.
| Feature | Traditional GC-MS Method | Hypothetical High-Throughput Platform |
| Sample Throughput | 10-20 samples/day | >100 samples/day |
| Sample Preparation | Manual liquid-liquid or solid-phase extraction | Automated solid-phase microextraction (SPME) or direct headspace analysis |
| Analysis Time per Sample | 30-60 minutes | < 5 minutes |
| Instrumentation | Gas Chromatograph-Mass Spectrometer (GC-MS) | Integrated microfluidic chip with direct-injection MS |
| Data Analysis | Manual peak integration and identification | Automated data processing and statistical analysis |
Exploration of New Biogenetic Pathways and Enzymatic Discoveries
The biogenesis of 4-Mercapto-4-methyl-2-pentanone (B33688) is known to involve the cleavage of a cysteine-S-conjugate precursor by microbial β-lyases. However, the full extent of the metabolic pathways and the diversity of enzymes involved are still under investigation. The use of isotopically labeled compounds like 4-Mercapto-4-methyl-2-pentanone-d10 is crucial in tracing these pathways.
Future research will likely focus on:
Stable Isotope Labeling Studies: By introducing precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) into microbial or plant systems, researchers can track the incorporation of these isotopes into 4-Mercapto-4-methyl-2-pentanone. The use of a deuterated internal standard (4-Mercapto-4-methyl-2-pentanone-d10) allows for precise quantification of the newly formed, non-deuterated thiol.
Functional Genomics and Metagenomics: These approaches can be used to identify novel genes and enzymes responsible for the release of volatile thiols. By screening genomic and metagenomic libraries for sequences homologous to known β-lyases, new enzymes with potentially different substrate specificities or efficiencies can be discovered.
Enzyme Characterization: Once new enzymes are identified, they can be expressed in recombinant systems and characterized in vitro to determine their kinetic parameters, substrate specificity, and optimal reaction conditions.
The following table outlines potential enzymatic discoveries and their significance in the biogenesis of 4-Mercapto-4-methyl-2-pentanone.
| Enzyme Class | Potential Discovery | Significance |
| Cysteine-S-conjugate β-lyases | Novel yeast or bacterial enzymes with higher catalytic efficiency. | Improved release of 4-Mercapto-4-methyl-2-pentanone in fermentation processes, leading to enhanced aroma profiles in products like wine and beer. |
| Glutathione-S-transferases (GSTs) | Identification of specific GSTs involved in the conjugation of the precursor to glutathione. | Understanding the initial step in the formation of the non-volatile precursor, providing a target for modulating thiol release. |
| γ-Glutamyltranspeptidases | Characterization of enzymes that convert the glutathione conjugate to the cysteine conjugate. | Elucidating the complete biogenetic pathway from the initial glutathione conjugate to the final volatile thiol. |
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic view of the factors influencing the production of 4-Mercapto-4-methyl-2-pentanone, a multi-omics approach is necessary. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics. The use of 4-Mercapto-4-methyl-2-pentanone-d10 as an internal standard in metabolomic analyses is essential for accurate quantification.
Genomics: Sequencing the genomes of microorganisms known to produce high levels of this thiol can reveal the genetic basis for this trait.
Transcriptomics: Analyzing the expression of genes under different conditions (e.g., presence of precursors, different fermentation temperatures) can identify which genes are upregulated during thiol release.
Proteomics: Identifying and quantifying the proteins present in a cell can directly confirm the presence and abundance of the enzymes involved in the biogenetic pathway.
Metabolomics: Quantifying the levels of the precursor, the final thiol, and other related metabolites provides a direct measure of the metabolic flux through the pathway.
The integration of these datasets can reveal complex regulatory networks and identify key control points in the biogenesis of 4-Mercapto-4-methyl-2-pentanone.
A conceptual framework for integrating multi-omics data is presented in the table below.
| Omics Level | Data Generated | Research Question Addressed |
| Genomics | Complete genome sequence of a high-producing yeast strain. | What are the genes encoding for β-lyases and other relevant enzymes? |
| Transcriptomics | mRNA expression levels in response to precursor addition. | Which genes are actively transcribed during thiol release? |
| Proteomics | Abundance of β-lyase enzymes and regulatory proteins. | Are the necessary enzymes being produced and at what levels? |
| Metabolomics | Quantification of precursor and 4-Mercapto-4-methyl-2-pentanone (using d10 standard). | What is the efficiency of the conversion of precursor to the final thiol? |
Innovations in Deuterated Compound Synthesis for Targeted Research Applications
The synthesis of deuterated compounds is a specialized field that is continually evolving. Innovations in synthetic methodologies can lead to more efficient, cost-effective, and site-specific labeling of molecules like 4-Mercapto-4-methyl-2-pentanone-d10.
Future advancements may include:
Catalytic Deuteration: The use of novel catalysts for the selective introduction of deuterium atoms can simplify synthetic routes and improve isotopic enrichment.
Flow Chemistry: Performing synthetic reactions in continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity. This can be particularly advantageous for handling odorous sulfur compounds.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can offer high selectivity and milder reaction conditions compared to traditional chemical methods.
The development of new synthetic routes can also enable the production of a wider range of isotopically labeled standards, such as those with deuterium at specific positions within the molecule. This would allow for more detailed mechanistic studies of enzymatic reactions and mass spectral fragmentation.
The following table summarizes potential innovations in the synthesis of deuterated 4-Mercapto-4-methyl-2-pentanone.
| Synthetic Innovation | Potential Advantage | Research Application |
| Site-Specific Deuteration | Allows for the synthesis of isotopologues with deuterium at specific positions (e.g., on the methyl groups vs. the carbon backbone). | Elucidation of mass spectral fragmentation pathways and investigation of kinetic isotope effects in enzymatic reactions. |
| Chemoenzymatic Synthesis | Combines the advantages of chemical and enzymatic synthesis for a more efficient and selective overall process. | Greener and more sustainable production of the deuterated standard. |
| Automated Synthesis Platforms | Use of robotic systems to perform multi-step syntheses with high precision and reproducibility. | Rapid production of a library of deuterated standards with different labeling patterns for comprehensive metabolic studies. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Mercapto-4-methyl-2-pentanone - d10 with high isotopic purity?
- Synthesis typically involves deuterium exchange or incorporation via catalytic methods. For example, deuterated ketones like 4-methyl-2-pentanone-d5 are synthesized using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions to minimize proton contamination . Isotopic purity (>98 atom% D) is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How should researchers characterize the isotopic integrity of this compound?
- Use a combination of:
- NMR : To confirm deuterium placement via absence of proton signals in specific regions (e.g., methyl or thiol groups) .
- High-resolution MS : To verify molecular ion peaks and isotopic distribution patterns .
- Elemental analysis : To quantify total deuterium content .
Q. What theoretical frameworks guide the study of deuterated thiol-ketones like this compound?
- Research should link to kinetic isotope effect (KIE) theory to predict how deuterium substitution alters reaction rates or mechanisms . For example, C-D bonds exhibit lower vibrational frequencies than C-H, affecting activation energies in nucleophilic reactions .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- A 2³ factorial design might test variables:
- Temperature (e.g., 25°C vs. 50°C),
- Catalyst concentration (low vs. high),
- Deuterium source purity (e.g., D₂O vs. deuterated solvents).
Q. How do isotopic substitutions affect the compound’s reactivity in thiol-ene click chemistry?
- Deuterated thiols (e.g., -SD vs. -SH) exhibit slower reaction kinetics due to KIE. For example, in photopolymerization, rate constants (k) for deuterated thiols may decrease by 20–30% compared to non-deuterated analogs. Monitor via real-time FTIR or Raman spectroscopy .
Q. What methodologies resolve contradictions in kinetic data for deuterated thiol-ketones?
- Case study : If observed rate constants (k_obs) conflict with KIE predictions:
- Re-evaluate assumptions (e.g., solvent isotope effects or secondary KIEs).
- Conduct control experiments with non-deuterated analogs under identical conditions.
- Use computational chemistry (DFT) to model transition states and validate experimental trends .
Q. How can researchers ensure reproducibility in deuterated compound studies?
- Documentation : Provide detailed synthetic protocols (e.g., reagent purity, reaction time/temperature) .
- Data transparency : Share raw NMR/MS spectra and processed data in supplementary materials.
- Peer validation : Collaborate with independent labs to replicate key findings .
Methodological Notes
- Handling isotopic impurities : Use deuterium-depleted solvents and rigorously dry glassware to minimize H/D exchange .
- Safety considerations : Deuterated thiols may release toxic H₂S under acidic conditions. Conduct reactions in fume hoods with H₂S detectors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
